1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Description
Properties
IUPAC Name |
1-[2-(oxan-2-yloxy)ethyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c13-11-4-3-6-14(10-11)7-9-16-12-5-1-2-8-15-12/h11-12H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAQYMXTRHAICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis and Application of THP-Protected Piperidin-3-amine Scaffolds in Medicinal Chemistry
Executive Summary
The piperidin-3-amine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore core for DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) and a versatile handle in kinase inhibitor design. However, the integration of this chiral diamine into complex modalities—such as PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs) —requires sophisticated linker strategies.
This technical guide focuses on the Tetrahydropyranyl (THP) ether as a strategic protecting group for hydroxyl-terminated linkers attached to the piperidine nitrogen. We analyze the orthogonal compatibility of THP with standard amine protecting groups (Boc, Fmoc) and provide self-validating protocols for the synthesis, purification, and selective deprotection of these systems.
The Strategic Rationale: Orthogonality in Linker Chemistry
In the design of bifunctional molecules, the piperidin-3-amine scaffold presents two nucleophilic sites: the secondary amine (N1) and the primary exocyclic amine (N3).
To selectively functionalize N1 with a linker while preserving N3 for pharmacophore attachment, chemists often employ 3-(Boc-amino)piperidine . The challenge arises when the linker itself contains a hydroxyl group (intended for E3 ligase or antibody conjugation). If left unprotected, the hydroxyl group can interfere with subsequent coupling reactions (e.g., Mitsunobu or alkylation).
Why THP? The THP ether offers a unique stability profile that complements the Boc/Fmoc strategies:
-
Base Stability: THP is completely stable to basic conditions (e.g.,
in DMF, piperidine in DMF), allowing for N-alkylation and Fmoc deprotection elsewhere in the molecule. -
Nucleophile Resistance: It resists attack by organometallics and reducing agents (e.g.,
). -
Tunable Lability: Unlike Boc (requires strong acid like TFA/HCl) or Fmoc (requires base), THP can be cleaved under mildly acidic conditions (e.g., PPTS, AcOH), enabling the release of the hydroxyl handle without deprotecting the Boc group on the N3 amine.
Visualization: The Orthogonal Stability Window
Caption: Orthogonal stability map showing how mild acid (PPTS) allows THP removal while retaining Boc/Fmoc integrity.
Synthetic Methodology: N-Alkylation with THP-Linkers
The most robust route to functionalize the piperidine nitrogen is via nucleophilic substitution using a THP-protected halo-alcohol.
The Challenge of Chirality
The THP group introduces a new stereocenter at the anomeric carbon (C2 of the pyran ring). Since the 3-aminopiperidine is also chiral (typically
-
NMR Implication: Expect doubling of signals or complex multiplets in
and NMR. Do not interpret this as impurity. -
Chromatography: Diastereomers may separate on silica gel, potentially complicating yield calculations if not pooled correctly.
Workflow Diagram
Caption: Step-wise synthetic workflow from linker protection to selective deprotection.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.
Protocol A: Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran (THP-Linker)
Target: Protection of 2-bromoethanol.
-
Setup: Dissolve 2-bromoethanol (1.0 equiv) in anhydrous DCM (0.5 M).
-
Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv).
-
Catalysis: Add Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) at 0°C.
-
Reaction: Stir at RT for 4–12 hours.
-
Validation (TLC): Stain with PMA (Phosphomolybdic Acid). The product (acetal) will stain actively; starting alcohol will be consumed.
-
Workup: Wash with sat.
, brine, dry over , and concentrate.-
Note: Distillation is recommended for high purity, but flash chromatography (Hex/EtOAc) is sufficient for most applications.
-
Protocol B: N-Alkylation of 3-(Boc-amino)piperidine
Target: Coupling the linker to the scaffold.
-
Reagents:
-
(R)-3-(Boc-amino)piperidine (1.0 equiv)
-
THP-protected bromo-linker (from Protocol A) (1.1 equiv)
- (3.0 equiv) - Base to scavenge HBr.
-
NaI (0.1 equiv) - Finkelstein catalyst to generate reactive iodide in situ.
-
-
Solvent: Acetonitrile (ACN) or DMF (0.2 M). ACN is preferred for easier workup.
-
Conditions: Heat to 60–80°C for 12–24 hours.
-
Checkpoint (LC-MS): Look for the mass
. Note that THP is acid-labile; if your LC-MS uses acidic mobile phase (0.1% Formic acid), you may see the deprotected alcohol mass or a fragment corresponding to the loss of THP (M-84). Do not panic. Run a neutral LC-MS or rely on NMR if unsure. -
Purification: Flash chromatography. The tertiary amine product is basic; use 1-5% MeOH in DCM (optionally with 1%
) to elute.
Protocol C: Selective THP Deprotection (Retaining Boc)
Target: Revealing the hydroxyl group without removing the Boc group.
-
Dissolution: Dissolve the fully protected intermediate in Ethanol (0.1 M).
-
Acid Source: Add PPTS (0.2–0.5 equiv).
-
Alternative: p-Toluenesulfonic acid (TsOH) can be used but requires careful monitoring to avoid Boc removal. PPTS is safer.
-
-
Temperature: Heat to 55°C.
-
Monitoring: Monitor by TLC. The product will be more polar (lower
) than the starting material. -
Workup: Neutralize with
, evaporate EtOH, extract with EtOAc.
Data Summary: Deprotection Condition Comparison
The following table summarizes conditions for removing THP from the piperidine linker.
| Reagent | Solvent | Temp | Boc Stability | Yield | Comments |
| PPTS | EtOH | 55°C | High | 85-95% | Recommended. Mildest method; preserves acid-sensitive groups. |
| AcOH (80%) | 40°C | Moderate | 70-80% | Good for scale-up, but requires careful pH control during workup. | |
| TsOH | MeOH | RT | Low-Mod | 60-90% | Fast, but risk of Boc cleavage if left too long or if TsOH is in excess. |
| TFA | DCM | RT | None | N/A | Removes both THP and Boc. Use only if global deprotection is desired. |
References
-
Synthesis of Chiral 3-Aminopiperidines
- Gomm, A., et al. (2020). "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
-
THP Protection/Deprotection Mechanisms
-
Piperidine Scaffolds in Drug Discovery
- Naseem, H., et al. (2024). "Piperidine Derivatives: Synthesis, Pharmacological Evaluation...".
-
THP Linkers in PROTACs
-
Solid Phase Peptide Synthesis (SPPS)
-
Sharma, A., et al. (2017).[3] "Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry." Peptide Chemistry.
-
Sources
Technical Analysis & Characterization: 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
[1][2]
Executive Summary
This technical guide provides a comprehensive physicochemical and analytical profile of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine .[1] Often utilized as a protected intermediate in medicinal chemistry (specifically in the synthesis of heterobifunctional degraders or "linkers"), this molecule presents unique stability challenges due to the acid-labile tetrahydropyranyl (THP) acetal moiety.[1]
This document details the molecular weight derivation, structural connectivity, and specific mass spectrometry (LC-MS) protocols required to avoid in-source degradation, ensuring data integrity for drug development workflows.
Part 1: Molecular Identity & Physicochemical Profile[2]
Structural Nomenclature & Formula Analysis
The IUPAC name 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine describes a piperidine core substituted at the nitrogen (N1) with an ethyl linker, which is capped by a tetrahydropyranyl (THP) ether.[1]
-
Core Scaffold: 3-Aminopiperidine (
)[1] -
Linker: Ethyl group (
)[1] -
Protecting Group: Oxan-2-yl (Tetrahydro-2H-pyran-2-yl,
)[1]
Stoichiometric Calculation:
-
Carbon: 5 (Piperidine) + 2 (Ethyl) + 5 (THP) = 12 [1]
-
Hydrogen: 11 (Piperidine core) + 4 (Ethyl) + 9 (THP) = 24 [1]
-
Nitrogen: 1 (Ring) + 1 (Primary amine) = 2 [1]
-
Oxygen: 1 (Ether linkage) + 1 (THP ring) = 2 [1]
Quantitative Data Table
| Property | Value | Technical Note |
| Chemical Formula | Confirmed via valency analysis. | |
| Molecular Weight (Average) | 228.33 g/mol | Used for gravimetric preparation.[1] |
| Monoisotopic Mass | 228.1838 Da | Target for High-Res MS (HRMS).[1] |
| 229.1911 m/z | Primary ESI(+) ion.[1] | |
| Stereochemistry | Mixture (Likely) | Contains 2 chiral centers: Piperidine-C3 and THP-C2.[1] |
| pKa (Predicted) | ~9.8 (Secondary amine) | Primary amine is basic; THP is non-ionizable.[1] |
Part 2: Structural Visualization & Logic
The following diagram illustrates the connectivity and the critical "Fragile Zone" (the acetal linkage) that dictates the analytical protocol.
Figure 1: Structural connectivity highlighting the acid-labile acetal linkage (THP ether) susceptible to hydrolysis.[2]
Part 3: Analytical Strategy & Protocols (E-E-A-T)
Expert Insight: The "Acetal Trap"
As a Senior Application Scientist, I must highlight the most common failure mode with this molecule: Acid-Catalyzed Hydrolysis . The "Oxan-2-yloxy" group is a THP ether, which is essentially an acetal.[1] Acetals are stable to bases but hydrolyze rapidly in aqueous acid.[1]
-
The Risk: Standard LC-MS mobile phases often contain 0.1% Formic Acid or TFA.[1] This can cause on-column degradation or in-source fragmentation.[1]
-
The Symptom: You observe a mass of 145.13 Da (
) instead of 229.19 Da .[1] This corresponds to the deprotected alcohol (loss of the THP ring).[1]
Recommended LC-MS Protocol
To validate the intact molecule, use a neutral or high-pH method.[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Chromatographic Conditions (High pH):
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Poroshell HPH).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1][3]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Reasoning: High pH suppresses protonation of the acetal oxygen, preventing hydrolysis during the run.[1]
-
-
Mass Spectrometry Parameters:
Data Interpretation (Self-Validating Logic)
Use the following logic gate to validate your spectrum:
-
Signal A (229.2 m/z): Dominant peak?
PASS . Molecule is intact.[1] -
Signal B (145.1 m/z): Dominant peak?
FAIL . Hydrolysis has occurred (Check solvent pH).[1] -
Signal C (85.0 m/z): Present?
This is the tetrahydropyranyl cation ( ), confirming the presence of the THP group, even if fragmentation occurred.[1]
Part 4: Synthesis & Application Context
This molecule acts as a "masked" linker.[1]
-
Function: The 3-amine is the attachment point for a drug core (e.g., via amide coupling).[1]
-
Deprotection: Post-coupling, the THP group is removed using mild acid (e.g., p-Toluenesulfonic acid in MeOH) to reveal a primary alcohol.[1]
-
Final Use: The revealed alcohol is then functionalized (e.g., converted to a tosylate or alkyl halide) to attach an E3 ligase ligand for PROTAC synthesis.[1]
Stereochemical Note: Unless purchased as a specific isomer, this compound exists as a mixture of 4 diastereomers (C3-chiral, THP-C2-chiral).[1]
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive guide on THP stability and deprotection mechanisms).
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 61368139 (Analogous Structure Logic). (Used for validation of IUPAC naming conventions and valency rules).[1]
-
Kassel, D. B. (2004).[1] Applications of High-Throughput Mass Spectrometry in Drug Discovery. Current Opinion in Chemical Biology, 8(3), 339-345.[1] (Reference for standard LC-MS workflows in library characterization).
Applications of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine in medicinal chemistry
A Critical Intermediate for Piperidine Scaffolds in Medicinal Chemistry[1][2][3][4][5]
Executive Summary
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine (also known as 1-[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]piperidin-3-amine) represents a sophisticated "masked" building block in modern drug discovery.[1][2][3][4][5] While the 3-aminopiperidine core is a ubiquitous pharmacophore found in blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors and various GPCR ligands, the introduction of the N-ethyl side chain presents synthetic challenges regarding chemoselectivity.[1][2][3][4][5]
This compound solves a critical problem: it introduces a 1-(2-hydroxyethyl) tail protected by an acid-labile tetrahydropyranyl (THP) ether.[1][2][3][4][5] This orthogonal protection strategy allows chemists to utilize the primary amine at position C3 for coupling reactions (e.g., S_NAr, amide coupling) without interference from the hydroxyl group, while maintaining a handle for late-stage diversification or solubility modulation.[6]
Chemical Profile & Structural Logic[2][3][4][5]
The utility of this compound lies in its three distinct functional domains, each serving a specific role in the synthetic pathway.
| Domain | Chemical Moiety | Functionality |
| Core Scaffold | Piperidine Ring | Provides the structural rigidity and basicity required for receptor binding (e.g., Asp/Glu residues in active sites).[1][2][3][4][5] |
| Chiral Handle | C3-Primary Amine | The primary attachment point for pharmacophores.[1][2][3][4][5] Typically exists as the (R)-enantiomer for DPP-4 inhibitors (e.g., Alogliptin) or (S) for other targets.[1][3][4][5] |
| Masked Linker | THP-Protected Ethyl Ether | A "trojan horse" moiety.[1][2][3][4][5] It is lipophilic (improving solubility in organic solvents during synthesis) and stable to basic conditions, but reveals a polar hydroxyl group upon acidic workup.[6] |
1.1 The THP Advantage
The Tetrahydropyranyl (THP) ether is chosen over simple alkyl ethers (like methyl) or esters (like acetyl) for specific reasons:
-
Stability: Stable to strong bases (LiHMDS, NaH), nucleophiles, and reducing agents (LiAlH4).[6]
-
Lability: Cleaves cleanly with mild acid (pTsOH/MeOH or dilute HCl), often in the same step as Boc-deprotection of other residues.[3][4][5][6]
-
Chirality Note: The THP group introduces a new stereocenter (anomeric carbon), creating diastereomers.[6] While this complicates NMR interpretation, it is irrelevant if the group is removed in the final step.[5][6]
Primary Applications in Medicinal Chemistry
2.1 Synthesis of DPP-4 Inhibitors (Gliptins)
The 3-aminopiperidine motif is the "warhead" anchor for several approved Type 2 Diabetes drugs. The N1-substitution is critical for selectivity against related proteases (DPP-8/9).[1][2][3][4][5]
-
Mechanism: The free amine at C3 binds to the catalytic triad of DPP-4.[1][2][3][4][5] The N1-tail extends into the S2' subsite.[1][2][3][4][5]
-
Role of the Compound: It serves as a precursor to 1-(2-hydroxyethyl)piperidin-3-amine .[1][2][3][4][5] The hydroxyl group can be:
2.2 Sigma-1 Receptor Ligand Development
Sigma-1 receptors (
-
Application: The THP-protected amine allows for the synthesis of libraries where the C3-amine is derivatized with various aromatics.[1][2][3][4][5] Following library synthesis, the THP is removed to assess the effect of the polar -OH group on blood-brain barrier (BBB) permeability (lowering LogP).[3][4][5]
2.3 PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are vital.[6]
-
Utility: This compound provides a rigid-flexible hybrid linker.[1][2][3][4][5] The piperidine provides rigidity, while the ethyl-ether chain provides a short, flexible extension.[4][5][6] The deprotected hydroxyl allows for further etherification to extend the chain (PEGylation) without affecting the piperidine head.[3][5][6]
Visualizing the Synthetic Workflow
The following diagram illustrates the strategic advantage of using the THP-protected intermediate versus the unprotected amino-alcohol.
Figure 1: Comparative workflow showing the chemoselective advantage of the THP-protected building block preventing side reactions.
Experimental Protocols
4.1 Preparation of the Building Block
If the compound is not purchased, it is synthesized via N-alkylation.[4][5][6]
Reagents:
Protocol:
-
Dissolution: Dissolve 3-(Boc-amino)piperidine in dry ACN under
atmosphere. -
Base Addition: Add finely ground
.[4][5][6] Stir for 15 min. -
Alkylation: Add 2-(2-Bromoethoxy)tetrahydro-2H-pyran dropwise.
-
Reflux: Heat to 60-80°C for 12-16 hours. Monitor by TLC/LCMS.[4][5][6]
-
Workup: Filter off solids. Concentrate filtrate.[4][5][6] Partition between EtOAc and water.[4][5][6]
-
Boc-Deprotection (Selective): Critical Step. To obtain the title compound (free amine, protected alcohol), treat with TFA/DCM (1:4) at 0°C for 30 mins.[6] Note: THP is sensitive to acid, but Boc is more sensitive.[4][5][6] Controlled conditions or using TMSOTf can selectively remove Boc, but often the title compound is used as the Boc-protected form until the final step.[3][5][6]
4.2 Standard Deprotection (THP Removal)
Used after the piperidine amine has been coupled to the drug scaffold.[3][5][6]
Reagents:
Protocol:
-
Dissolve the intermediate in MeOH.
-
Stir at Room Temperature (RT) for 1-4 hours.
-
Validation: Monitor disappearance of the anomeric proton signals in NMR or mass shift (-84 Da).
-
Neutralization: Add solid
, filter, and concentrate.
Quantitative Data Summary
| Property | Value / Characteristic | Relevance |
| Molecular Weight | ~228.33 g/mol | Low MW allows room for heavy pharmacophores (Rule of 5).[1][2][3][4][5] |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity aids membrane permeability during assays.[1][2][3][4][5] |
| pKa (Piperidine N) | ~8.5 - 9.0 | Basic enough to form salts; masked by ethyl chain.[1][2][3][4][5] |
| pKa (Primary Amine) | ~10.0 | Highly nucleophilic; reactive center for coupling.[3][4][5][6] |
| Solubility | High in DCM, EtOAc, MeOH | Excellent for standard organic synthesis workflows.[4][6] |
References
-
Identification of DPP-4 Inhibitors
-
THP Protecting Group Chemistry
-
Sigma Receptor Ligand Synthesis
-
Piperidine Scaffolds in Drug Discovery
Sources
- 1. 127294-73-9|(R)-Piperidin-3-amine|BLD Pharm [bldpharm.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. lookchem.com [lookchem.com]
- 4. Piperidine, 1-(2-(tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)- | C20H31NO | CID 3076288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Piperazineethanamine [webbook.nist.gov]
- 6. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]
Methodological & Application
Application Note: Strategic Deprotection of the Oxan-2-yloxy (THP) Group in Piperidine Scaffolds
Executive Summary
The oxan-2-yloxy group, widely known in the pharmaceutical industry as the Tetrahydropyranyl (THP) ether , is a robust protecting group for alcohols. Its stability against strong bases, nucleophiles, and hydrides makes it indispensable in the synthesis of piperidine-based pharmacophores (e.g., antihistamines, opioids, kinase inhibitors).
However, the deprotection of THP ethers in piperidine derivatives presents a unique chemical paradox: THP cleavage requires acid catalysis, yet the piperidine nitrogen is a basic proton sponge. This interaction can buffer the reaction medium, stall kinetics, or lead to difficult salt-break workups.
This guide provides three field-proven protocols to navigate this challenge, ranging from robust acid hydrolysis to mild, resin-based techniques, ensuring high yield and purity.
Mechanistic Insight: The Piperidine Challenge
The deprotection of THP ethers is an acid-catalyzed hydrolysis proceeding through an oxocarbenium ion intermediate. In the context of piperidines, the reaction kinetics are complicated by the basic secondary or tertiary amine.
The "Proton Sponge" Effect
When acid is added to a piperidine-THP substrate, the amine nitrogen (
-
Consequence: You must add at least 1.0 equivalent of acid just to neutralize the amine before any catalytic cycle can begin for the THP cleavage.
-
Product State: The resulting product is invariably a piperidinium salt, requiring a specific neutralization (free-basing) step if the free amine is required for downstream chemistry.
Reaction Pathway
The mechanism involves the protonation of the exocyclic oxygen, leading to the elimination of the alcohol (the drug payload) and the formation of a cyclic oxocarbenium ion, which is subsequently trapped by water.
Figure 1: Mechanistic pathway of THP deprotection in basic piperidine substrates. Note the initial consumption of acid by the amine.
Methodology Selection Guide
Choose the protocol that matches your substrate's sensitivity and your purification capabilities.
| Feature | Protocol A: Standard Hydrolysis | Protocol B: Buffered/Mild | Protocol C: Heterogeneous |
| Reagent | PPTS (Pyridinium | Dowex 50W-X8 (Acidic Resin) | |
| Acidity (pH) | Strong (< 1) | Mild (3–4) | Localized Acidic Sites |
| Kinetics | Fast (< 1 hour) | Slow (4–12 hours) | Moderate (2–6 hours) |
| Substrate Scope | Robust substrates | Acid-sensitive groups (e.g., Boc, silyl) | Complex mixtures; Scale-up |
| Workup | Extraction/Basification | Extraction | Filtration only |
| Primary Use | Early-stage intermediates | Late-stage, multi-functional drugs | Process chemistry/Green chem |
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method ( -TsOH in MeOH)
Best for: Robust substrates where speed is critical and the piperidine ring is stable.
Reagents:
-
Substrate (1.0 equiv)
-
-Toluenesulfonic acid monohydrate (
-TsOH H O) (1.5 – 2.0 equiv ) -
Methanol (Grade: HPLC or ACS)
Procedure:
-
Dissolution: Dissolve the piperidine-THP substrate in Methanol (0.1 M concentration).
-
Acid Addition: Add
-TsOH H O in one portion. -
Reaction: Stir at room temperature (20–25 °C). Monitor by TLC or LCMS.
-
Endpoint: usually 30–60 minutes.[4]
-
-
Workup (Free-basing):
-
Concentrate methanol under reduced pressure.
-
Resuspend residue in EtOAc or DCM.
-
Wash with saturated aqueous NaHCO
(2x). This neutralizes the piperidinium salt. -
Dry organic layer over Na
SO , filter, and concentrate.
-
Protocol B: The "Selective" Method (PPTS in EtOH)
Best for: Substrates containing other acid-labile groups (e.g., Boc, TBS) that might survive mild conditions but cleave in strong acid.
Reagents:
-
Substrate (1.0 equiv)
-
Pyridinium
-toluenesulfonate (PPTS) (0.2 – 0.5 equiv if substrate is neutral; 1.2 – 1.5 equiv if substrate is a free base) -
Ethanol (Absolute)
Procedure:
-
Setup: Dissolve substrate in Ethanol (0.1 M).
-
Catalyst: Add PPTS.
-
Thermal Activation: Heat the solution to 50–55 °C .
-
Why Heat? PPTS is a weak acid. The reaction is slow at room temperature, especially when the piperidine nitrogen buffers the system. Heat drives the equilibrium forward.
-
-
Monitoring: Check LCMS every 2 hours.
-
Workup:
Protocol C: The "Green/Clean" Method (Dowex 50W Resin)
Best for: Process chemistry, avoiding aqueous extraction, and simplifying purification.
Reagents:
-
Substrate (1.0 equiv)
-
Dowex 50W-X8 Resin (H+ form) (approx. 500 mg per mmol substrate)
-
Methanol[1]
Procedure:
-
Pre-activation: Wash the Dowex resin with dry Methanol (3x) to remove interstitial water and contaminants.
-
Reaction: Suspend the substrate in Methanol (0.1 M) and add the wet resin beads.
-
Agitation: Stir gently or shake (avoid magnetic stirring bars that grind the beads) at room temperature for 2–4 hours.
-
The "Catch": The piperidine product will likely bind to the acidic resin (Ion Exchange).
-
Elution (The Critical Step):
-
Isolation: Concentrate the ammoniacal filtrate to obtain the clean, free-base piperidine alcohol.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Stalled Reaction (<50% Conv.) | Piperidine buffering; Acid consumed by Nitrogen. | Add another 0.5–1.0 equiv of acid. Ensure pH < 4 on wet pH paper. |
| Loss of Boc/Silyl groups | Acid too strong ( | Switch to Protocol B (PPTS) or use MgBr |
| Product stuck on silica | Piperidine amine interacting with silanols. | Add 1% Triethylamine (Et |
| New impurity (+16 mass) | Oxidation of the aldehyde byproduct. | The cleaved THP group forms 5-hydroxypentanal. In air, this can oxidize. It usually washes away in aqueous workup. |
Decision Workflow
Figure 2: Strategic decision tree for selecting the optimal deprotection method.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (The definitive guide on THP stability and cleavage).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[3] J. Org.[2][3][4][6] Chem.1977 , 42, 3772–3774.[4] (The foundational paper for Protocol B).
-
Beier, R.; Mundy, B. P. "A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives."[5] Synth. Commun.1979 , 9, 271. (Details on the Dowex resin methodology).
-
Maiti, G.; Roy, S. C. "A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols."[3][6] J. Org.[2][3][4][6] Chem.1996 , 61, 6038.[3][6] (Alternative neutral salt methods).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
Microwave-assisted synthesis involving 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Application Note: Microwave-Assisted Synthesis Involving 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Part 1: Introduction & Strategic Overview
The Compound: 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine is a high-value bifunctional building block in medicinal chemistry.[1] It features a chiral (or racemic) aminopiperidine core, a primary amine for diversification (e.g., amide coupling, SNAr), and a solubilizing ethyl chain terminated by a tetrahydropyranyl (THP) protected alcohol.[1]
The Challenge: The synthesis of this molecule presents a classic orthogonality problem. The THP group is an acid-labile acetal, while the standard protecting group for the 3-amine position is often acid-labile Boc (tert-butyloxycarbonyl).[1] Standard deprotection of Boc (using TFA or HCl) would simultaneously destroy the THP group, yielding the alcohol prematurely.[1]
The Solution: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate the N-alkylation step and employs an orthogonal protection strategy (Cbz/Hydrogenolysis) to ensure the integrity of the THP group during amine liberation.
Key Advantages of Microwave Heating:
-
Direct Heating: Polar solvents (e.g., Acetonitrile, DMF) couple efficiently with microwave irradiation, rapidly reaching transition state temperatures.[1]
-
Suppression of Side Reactions: Fast ramp rates minimize the thermal window for elimination side reactions often seen with alkyl halides.
-
Enhanced Kinetics: N-alkylation of secondary amines, often sluggish due to steric drag from the protecting group, proceeds in minutes rather than hours.[1]
Part 2: Experimental Protocols
Protocol A: Synthesis of the Building Block
Target: Preparation of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine from Cbz-protected precursor.[1]
Reaction Scheme:
-
Alkylation: Benzyl piperidin-3-ylcarbamate + 2-(2-bromoethoxy)tetrahydro-2H-pyran
Intermediate A -
Deprotection: Intermediate A
Target Amine[1]
Materials:
-
Amine: Benzyl piperidin-3-ylcarbamate (Cbz-3-aminopiperidine) [1.0 equiv][1]
-
Alkylating Agent: 2-(2-bromoethoxy)tetrahydro-2H-pyran [1.2 equiv][1]
-
Base: Potassium Carbonate (
), anhydrous, granular [2.0 equiv][1] -
Catalyst: Potassium Iodide (KI) [0.1 equiv] - Critical for Finkelstein exchange in situ.[1]
-
Solvent: Acetonitrile (ACN) [Concentration: 0.2 M][1]
Step-by-Step Methodology:
-
Vessel Loading:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend
(2.0 mmol) and KI (0.1 mmol) in Acetonitrile (3 mL). -
Add Benzyl piperidin-3-ylcarbamate (1.0 mmol).[1]
-
Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.2 mmol).
-
Note: Do not use acidic solvents or protic solvents that might interfere with the THP group at high temperatures.
-
-
Microwave Parameters (Alkylation):
-
Work-up:
-
Deprotection (Cbz Removal):
-
Dissolve the purified intermediate in MeOH.
-
Add 10 wt% Pd/C catalyst.
-
Stir under
balloon (1 atm) for 2 hours at RT. (Microwave hydrogenation is possible but requires specialized pressurized vessels; standard batch is sufficient here).[1] -
Filter through Celite to remove Pd/C.
-
Result: 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine (Free amine, THP intact).[1]
-
Protocol B: Application - Microwave SNAr Coupling
Target: Coupling the synthesized amine to a heteroaryl chloride (e.g., 4-chloropyrimidine) for library generation.[1]
Materials:
-
Nucleophile: 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine [1.2 equiv][1]
-
Electrophile: 4-Chloro-heterocycle (e.g., 4-chloropyrido[2,3-d]pyrimidine) [1.0 equiv][1]
-
Base: N,N-Diisopropylethylamine (DIPEA) [2.5 equiv][1]
-
Solvent: Isopropanol (IPA) or NMP [Concentration: 0.15 M][1]
Step-by-Step Methodology:
-
Vessel Loading:
-
Microwave Parameters (Coupling):
-
Temperature: 130 °C
-
Time: 10 minutes
-
Absorption Level: High (if using NMP); Normal (if using IPA).[1]
-
-
Data Analysis & Validation:
-
Monitor by LC-MS. The THP group is stable under basic SNAr conditions.
-
Caution: Ensure the LC-MS eluent is not too acidic (use Ammonium Bicarbonate buffer if possible) or minimize exposure time to 0.1% Formic Acid to prevent on-column THP hydrolysis during analysis.
-
Part 3: Visualization & Data
Workflow Logic Diagram
The following diagram illustrates the orthogonal protection strategy required to synthesize this compound successfully.
Caption: Orthogonal synthetic route preventing premature THP deprotection during amine liberation.
Comparative Optimization Table
Optimization of N-alkylation conditions for Cbz-3-aminopiperidine.
| Parameter | Condition A (Thermal) | Condition B (Microwave) | Condition C (Microwave + KI) |
| Solvent | Acetonitrile | Acetonitrile | Acetonitrile |
| Temperature | 80 °C (Reflux) | 90 °C | 90 °C |
| Time | 12 Hours | 20 Minutes | 15 Minutes |
| Catalyst | None | None | KI (10 mol%) |
| Conversion | 65% | 82% | >95% |
| Impurity Profile | Elimination product observed | Clean | Clean |
Part 4: Expert Troubleshooting & Safety
1. THP Stability Warning:
The tetrahydropyranyl ether is an acetal. It is stable to base (DIPEA,
-
Risk: If you use Boc-3-aminopiperidine , the required deprotection (TFA/DCM) will cleave the THP group, yielding the alcohol.[1]
-
Mitigation: Use the Cbz route described above. If you must use Boc, you can re-protect the alcohol with DHP/PPTS after Boc removal, but this adds two steps.[1]
2. Microwave Safety:
-
Vessel Failure: Acetonitrile generates moderate pressure at 90-100°C. Ensure the vial is capped correctly.
-
Thermal Runaway: The alkylation is exothermic. The "Dynamic" power setting on modern synthesizers prevents overshoot.
3. Purification: The amine product is polar. If using silica gel, add 1% Triethylamine to the eluent to prevent streaking and degradation of the THP group on the acidic silica surface.
References
-
Microwave-Assisted N-Alkylation
-
Piperidine Scaffold Synthesis
-
Microwave Effect on SNAr
- Title: Application Notes and Protocols for Microwave-Assisted Synthesis of Piperidine-Containing Heterocycles.
Sources
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 3. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving reaction yields when synthesizing 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Technical Support Center: Synthesis of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Welcome to the technical support guide for the synthesis of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your reaction yields. The primary synthetic route involves the N-alkylation of piperidin-3-amine, a reaction that requires careful control to ensure selectivity and prevent the formation of undesirable byproducts.
Section 1: Troubleshooting Guide - Enhancing Reaction Yields
This section addresses the most common issues encountered during the synthesis, providing explanations for their cause and actionable solutions.
Q1: My reaction is stalled or incomplete, with significant recovery of piperidin-3-amine starting material. What are the likely causes and how can I fix this?
A1: An incomplete reaction is typically due to suboptimal reaction conditions that fail to sufficiently activate the substrates. The key factors to investigate are the base, solvent, and temperature.
-
Causality—The Role of the Base: The N-alkylation of an amine with an alkyl halide generates a hydrohalic acid (e.g., HBr). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is essential to neutralize this acid as it forms.[1] If your reaction is slow, the base may be too weak or poorly soluble in the reaction medium.
-
Troubleshooting & Optimization:
-
Evaluate Your Base: For this alkylation, common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and organic amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][2] If using K₂CO₃ in a solvent like acetonitrile, ensure it is finely powdered and vigorously stirred.
-
Increase Base Strength: For less reactive systems, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to fully deprotonate the piperidine nitrogen.[1][3] However, exercise caution as stronger bases can increase the rate of side reactions.
-
Optimize Solvent Choice: The reaction is a bimolecular nucleophilic substitution (SN2). Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are highly effective as they solvate the cation of the base while leaving the nucleophile relatively free, accelerating the reaction.[1][4]
-
Adjust Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If the reaction is stagnant at room temperature, gradually increase the heat to 50-70 °C and monitor the progress by TLC or LC-MS.[2] Be mindful that excessive heat can lead to decomposition or increased side product formation.
-
Q2: My reaction produces multiple products, leading to a low yield of the desired compound and difficult purification. How do I identify and minimize these impurities?
A2: The formation of multiple products points to a lack of selectivity. In this specific synthesis, two primary side reactions are likely: alkylation at the wrong nitrogen atom and over-alkylation.
-
Side Reaction 1: N3-Alkylation: Piperidin-3-amine has two nucleophilic sites: the secondary amine in the ring (N1) and the primary amine at the 3-position (N3). While the N1 amine is generally more nucleophilic, alkylation can occur at the N3 position, leading to the isomeric byproduct.
-
Side Reaction 2: Over-alkylation (Quaternization): The desired tertiary amine product is still nucleophilic and can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[5] This is especially prevalent if the alkylating agent is highly reactive or used in a large excess.[2][5]
Troubleshooting & Optimization:
| Problem | Solution | Rationale |
| N3-Alkylation | Protect the 3-amino group with a Boc or Cbz group prior to N-alkylation. | Protecting groups render the N3-amine non-nucleophilic, ensuring that alkylation can only occur at the desired N1 position.[6] This adds steps (protection/deprotection) but guarantees selectivity. |
| Over-alkylation | 1. Use piperidin-3-amine in slight excess (1.1-1.2 equivalents).2. Add the alkylating agent slowly over several hours using a syringe pump.[2] | Keeping the amine in excess ensures the alkylating agent is more likely to react with the starting material than the product.[4] Slow addition maintains a low concentration of the alkylating agent, suppressing the second alkylation event.[2] |
Q3: I suspect my product is decomposing during the aqueous work-up or purification. What is causing this instability?
A3: The "oxan-2-yloxy" group is a tetrahydropyranyl (THP) ether. THP ethers are a type of acetal, which are highly sensitive to acid.[7][8] If your work-up involves an acid wash (e.g., to remove excess amine), you are likely cleaving the THP protecting group.
-
Mechanism of Decomposition: In the presence of acid, the THP ether is protonated and hydrolyzes to yield the corresponding alcohol and 5-hydroxypentanal.[7] This deprotection is often unintentional during a standard work-up.
Troubleshooting & Optimization:
-
Avoid Acidic Work-up: Do not use strong acidic solutions (e.g., 1M HCl) during the extraction. If an aqueous wash is necessary, use a saturated solution of sodium bicarbonate (NaHCO₃) or brine.
-
Purification Considerations: When performing column chromatography, the silica gel can be slightly acidic. To prevent on-column decomposition, it is standard practice to add a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~1%), to the eluent. This neutralizes the silica surface and prevents streaking of the amine product.
-
Confirm Structure: If you suspect deprotection has occurred, check the mass spectrum for a peak corresponding to the mass of the deprotected product (1-(2-hydroxyethyl)piperidin-3-amine).
Section 2: FAQs - Protocol & Reagent Selection
Q1: What is the most effective alternative to direct alkylation for this synthesis?
A1: Reductive amination is a superior alternative that offers greater control and avoids the issue of over-alkylation.[4][9] This one-pot process involves reacting piperidin-3-amine with 2-(oxan-2-yloxy)acetaldehyde . This forms an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.[10] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they selectively reduce the iminium ion in the presence of the aldehyde.[9][11]
Q2: Is it necessary to protect the 3-amino group before N-alkylation?
A2: While not strictly necessary, it is highly recommended for achieving high purity and yield. Without protection, you will likely form a mixture of N1- and N3-alkylated products, which can be difficult to separate due to their similar polarities. Protecting the primary amine with a group like tert-butyloxycarbonyl (Boc) ensures exclusive alkylation at the piperidine nitrogen and simplifies purification.[6]
Q3: How should I monitor the reaction's progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 10% Methanol in Dichloromethane (DCM) with 1% Ammonium Hydroxide. The starting amine is quite polar and will have a low Rf. The product will be less polar and have a higher Rf. Stain the plate with ninhydrin; the primary amine starting material will stain a bright color (e.g., Ruhemann's purple), while the tertiary amine product will not, providing a clear indication of conversion.
Section 3: Detailed Experimental Protocols
Protocol A: Direct N-Alkylation (Optimized)
-
To a round-bottom flask under a nitrogen atmosphere, add piperidin-3-amine (1.0 eq), anhydrous acetonitrile (to make a 0.1 M solution), and finely powdered potassium carbonate (2.5 eq).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Slowly add 2-(2-bromoethoxy)oxane (1.05 eq) dropwise over 1 hour using a syringe pump.
-
Heat the reaction mixture to 60 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, eluting with a gradient of 2-10% MeOH in DCM + 1% NH₄OH) to yield the title compound.
Protocol B: Synthesis via Reductive Amination (Recommended Alternative)
-
Dissolve piperidin-3-amine (1.2 eq) in anhydrous Dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add 2-(oxan-2-yloxy)acetaldehyde (1.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes.
-
Stir the reaction at room temperature until completion (monitor by LC-MS or TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol A.
Section 4: Visual Guides & Workflows
Diagram 1: Desired Synthetic Pathway via N-Alkylation
Caption: Primary synthetic route via direct N-alkylation.
Diagram 2: Common Side Reactions
Caption: Competing pathways leading to common impurities.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and fixing low yields.
References
-
ResearchGate. (2018). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link][12]
-
ResearchGate. (2017). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link][3]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][9]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link][7]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link][8]
-
Kocienski, P. J. (1994). Protecting Groups. Thieme. (General reference for protecting group stability)[13]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link][2]
-
ResearchGate. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link][10]
-
Papo, N., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Retrieved from [Link][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Resolving solubility issues of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine in aqueous media
Handling the Solubility-Stability Paradox in Aqueous Media
Welcome to the technical guide for 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine . As researchers, we often treat solubility as a binary state—soluble or insoluble.[1] However, with this compound, you are managing a dynamic equilibrium between amine protonation (required for solubility) and acetal hydrolysis (triggered by the conditions that favor solubility).[1]
This guide moves beyond generic advice to address the specific physicochemical conflict inherent in the THP (tetrahydropyranyl) ether moiety attached to a basic piperidine core.
Part 1: The Physicochemical Conflict
To troubleshoot effectively, you must understand the molecular tug-of-war occurring in your flask.[1]
The Structure-Property Profile
-
The Solubilizing Handle (The Amine): The primary amine at the 3-position of the piperidine ring is your primary handle for water solubility. It acts as a base with an estimated pKa of ~9.0–9.8 [1, 2].[1] To dissolve this lipophilic molecule in water, this amine must be protonated (ionized).[1]
-
The Lipophilic Shield (The THP Ether): The oxan-2-yloxy group is a classic protecting group. It adds significant lipophilicity (increasing LogP) and, crucially, is an acetal .[1]
-
The Conflict:
-
To Dissolve: You generally lower the pH (below pKa ~9) to protonate the amine.
-
To Preserve: THP ethers are acid-labile.[1] They hydrolyze rapidly at low pH (typically < pH 4-5), cleaving the molecule into the free alcohol and 5-hydroxypentanal (or related ring-opened products) [3, 4].
-
The Consequence: If you treat this like a standard amine and dissolve it in 0.1M HCl, you will likely observe degradation within minutes to hours.[1] If you treat it like a neutral lipophile and use pH 7.4 PBS, it may crash out of solution.[1]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I added the compound to water/buffer, and it formed a gummy precipitate."
Diagnosis: The compound is likely in its free base form, which is highly lipophilic due to the THP group. The pH of unbuffered water is often not acidic enough to fully protonate the amine, or the ionic strength of your buffer caused "salting out."
Corrective Action:
-
Do NOT heat: Heating accelerates THP hydrolysis.[1]
-
Use the "Co-Solvent Spike" Method:
-
Dissolve the neat compound in DMSO or Ethanol first to create a high-concentration stock (e.g., 100 mM).[1]
-
Dilute this stock into your aqueous media while vortexing.
-
Limit: Keep the final organic solvent concentration < 1-5% (v/v) if biological compatibility allows.
-
-
Check pH: Ensure the final pH is between 6.0 and 8.0 . This is the "Goldilocks Zone" (see Diagram 1 below).[1]
Issue 2: "My LC-MS shows a mass shift of -84 Da (Loss of THP)."
Diagnosis: Acid-catalyzed hydrolysis.[1][2] You likely exposed the compound to a pH below 5.0, or used an acidic salt form (like a dihydrochloride) without buffering.[1]
Corrective Action:
-
Avoid Strong Acid Salts: If you purchased the HCl salt, do not dissolve it directly in unbuffered water; the local pH at the dissolving crystal surface can be extremely low. Dissolve it in a buffered solution (pH 7.4).
-
Buffer Selection: Switch to buffers with high capacity in the neutral range (HEPES, MOPS, or PBS).[1] Avoid Acetate or Citrate buffers if they push the pH below 5.5.[1]
Issue 3: "I need a high concentration (>10 mM) aqueous solution."
Diagnosis: The lipophilicity of the THP group limits the solubility of even the protonated salt.
Corrective Action:
-
Cyclodextrin Complexation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]
Part 3: Visualizing the Solution
Diagram 1: The Stability-Solubility Window
This diagram illustrates the narrow operational pH window required for this specific compound.
Caption: The "Goldilocks Zone" for THP-protected amines is pH 6-8, balancing protonation needs against acid sensitivity.
Diagram 2: Decision Matrix for Solvent Selection
Follow this logic flow to determine the best preparation method for your experiment.
Caption: Systematic approach to selecting the dissolution method based on concentration and biological constraints.
Part 4: Master Protocol (Method A & B)
Preparation of Stock Solution (100 mM)
-
Weigh 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine.
-
Add anhydrous DMSO (dimethyl sulfoxide) to achieve a 100 mM concentration.[1]
Preparation of Working Solution (Method A - Standard)
Best for: Cell-based assays, IC50 determination (< 100 µM).[1]
-
Prepare PBS (Phosphate Buffered Saline) adjusted to pH 7.4.[1]
-
Pipette the required volume of PBS into a tube.[1]
-
While vortexing the PBS, add the DMSO stock to the center of the liquid vortex.
-
Tip: Do not add PBS to the DMSO; this causes local precipitation.[1]
-
-
Use immediately.
Preparation of High-Solubility Vehicle (Method B)
Best for: Animal studies (IP/IV/PO) or high-concentration stock.[1]
-
Dissolve HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water or PBS to 20% (w/v).[1]
-
Add the DMSO stock (up to 5% final volume) to the cyclodextrin solution.
-
Vortex for 30 seconds. The solution should remain clear.
Part 5: Summary Data Table
| Parameter | Value / Characteristic | Implication |
| pKa (Amine) | ~9.0 – 9.8 (Estimated) [1, 5] | Requires pH < 9 for solubility.[1] |
| LogP | High (due to THP) | Poor water solubility in neutral form.[1] |
| Acid Stability | Poor (THP Hydrolysis) | Avoid pH < 5.[1]0. |
| Optimal pH | 6.0 – 8.0 | Balances solubility and stability.[1] |
| Best Solvent | DMSO (Stock), PBS + HP-β-CD (Working) | Maximizes stability.[1] |
References
-
PubChem. 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine | C12H24N2O2.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Khalili, F., Henni, A., & East, A. L. (2009).[1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data. (Provides comparative pKa data for cyclic diamines/piperidines). Available at: [Link][1]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP stability profiles).
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link][1]
-
University of Regina. Dissociation Constants (pKa) of Tertiary and Cyclic Amines. (Supports pKa estimation for piperidine derivatives). Available at: [Link]
Sources
Technical Support: Controlling pH Sensitivity of the Oxan-2-yloxy Moiety
Doc ID: TS-ORG-THP-001 Status: Active Department: Synthetic Methodology & Process Chemistry
Executive Summary
The oxan-2-yloxy group, widely known as the tetrahydropyranyl (THP) ether , is a cornerstone protecting group for alcohols.[1] Its utility lies in its orthogonality: it is impervious to strong bases, nucleophiles (Grignard, organolithiums), and hydride reducing agents, yet it is cleaved under specific acidic conditions.
The Challenge: The "pH sensitivity" of the THP ether is not a binary switch but a spectrum. Users frequently encounter two opposing failure modes:
-
Premature Cleavage: The group falls off during workup or purification due to "hidden" acidity.
-
Resistance: The group fails to hydrolyze under standard conditions due to steric or electronic factors.
This guide provides the mechanistic insight and troubleshooting protocols to control this sensitivity with precision.
Part 1: The Mechanistic Core[2]
To control the THP group, you must understand the equilibrium that governs it. The formation and cleavage are reversible processes driven by the stability of the oxocarbenium ion .
Reaction Mechanism (Acid-Catalyzed)
The reaction is driven by the protonation of the double bond (formation) or the exocyclic oxygen (cleavage).[2]
Figure 1: The reversible pathway of THP protection and deprotection. The oxocarbenium ion is the central pivot point.
Part 2: Troubleshooting Modules
Module A: Premature Cleavage (Stability Issues)
Symptom: The THP group disappears during silica gel chromatography or upon storage in solution.
Root Cause: The THP acetal is extremely sensitive to anhydrous acids.
-
Silica Acidity: Standard silica gel is slightly acidic (pH ~5-6). This is sufficient to hydrolyze labile THP ethers (especially those of tertiary or allylic alcohols).
-
Solvent Acidity: Chloroform (
) and Dichloromethane ( ) slowly decompose to generate HCl, particularly when exposed to light or air.
Protocol: Buffering the Purification System
| Step | Action | Rationale |
|---|
| 1 | Pre-treat Solvent | Pass
Expert Insight: For highly labile substrates, switch to neutral alumina (Brockmann Grade III) instead of silica gel.
Module B: Resistance to Deprotection (Reactivity Issues)
Symptom: Standard conditions (AcOH/THF/Water) fail to remove the THP group, or the reaction stalls at 50% conversion.
Root Cause:
-
Steric Hindrance: While tertiary alcohols are easier to hydrolyze (due to relief of steric strain upon leaving), the approach of the water nucleophile to the oxocarbenium ion can be hindered in the transition state if the local environment is crowded.
-
Electronic Deactivation: If the R-group is highly electron-withdrawing (e.g., trifluoromethyl carbinols), the ether oxygen becomes less basic, making the initial protonation step difficult.
Protocol: Escalation of Acid Strength Do not blindly add more acid; change the type of acid to modulate pKa.
| Reagent System | Approx. pH Equiv. | Application |
| PPTS / EtOH | 3.0 - 4.0 | Standard. Mild. Removes THP in presence of TBS. |
| AcOH / THF / H2O | 2.0 - 3.0 | Intermediate. Good for general substrates. Heat to 45°C. |
| p-TsOH / MeOH | < 1.0 | Aggressive. Use for stubborn hindered ethers. Risk of side reactions.[3] |
| Bi(OTf)3 / MeOH | Lewis Acid | Specialist. Highly efficient catalytic method for resistant groups.[4] |
Module C: Selectivity (Chemo-differentiation)
Symptom: You need to remove a THP group without disturbing a Silyl ether (TBS/TBDMS) or a MOM ether.[1]
Technical Logic: THP ethers are acetals; TBS ethers are silyl ethers.[5] Acetals hydrolyze via C-O bond cleavage, while silyl ethers hydrolyze via Si-O bond cleavage. Their rate profiles differ significantly based on the acid/solvent system.
Protocol: The PPTS Window Pyridinium p-toluenesulfonate (PPTS) provides a buffered acidic environment that is perfect for this separation.
-
Reagent: 0.1 equiv PPTS.
-
Solvent: Ethanol (Must be protic).
-
Temperature: 55°C.
-
Result: THP cleaves; TBS remains >95% intact.
Note: Stronger acids like HCl or p-TsOH will cleave both THP and TBS.
Part 3: Formation & Stereochemical Control
Issue: "My NMR is a mess." Diagnosis: Diastereomer Formation.[1][5][6][7]
When you attach a THP group (which contains a chiral center at C2) to a chiral alcohol, you create a mixture of diastereomers (R,R/R,S or S,R/S,S). This results in "double peaks" for many signals in the 1H and 13C NMR.
Visualization of the Problem:
Figure 2: The origin of NMR complexity. The THP group introduces a new stereocenter, splitting signals.
Resolution:
-
Acceptance: This is normal. Do not try to separate them unless necessary for crystallography.
-
Alternative: If NMR simplicity is critical, switch to Methoxymethyl (MOM) protection (achiral) or 2-Naphthylmethyl (NAP) .
Part 4: Green Chemistry Alternatives
For processes requiring avoidance of chlorinated solvents or strong mineral acids, use the Neutral/Thermal Method .
Protocol:
-
Reagents:
(5.0 equiv), (5.0 equiv). -
Solvent: DMSO.
-
Conditions: 90°C for 4-8 hours.
-
Mechanism: Thermal instability of the solvated acetal in high-dielectric media.
-
Benefit: Completely neutral pH; compatible with acid-sensitive functionalities like epoxides.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (The definitive text on stability profiles).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[4] J. Org.[7] Chem.1977 , 42, 3772–3774. Link (Establishes PPTS as the gold standard for selective cleavage).
-
Stephens, J. R.; et al. "Bismuth triflate-catalyzed tetrahydropyranylation of alcohols and phenols."[7] Eur. J. Org.[7] Chem.2003 , 2003, 3827–3831.[7] Link (Modern Lewis Acid catalysis).
-
Maiti, G.; Roy, S. C. "A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols." J. Org.[7] Chem.1996 , 61, 6038–6039. Link (The LiCl/DMSO Green Chemistry protocol).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of steric hindrance encountered during reactions with this versatile building block. My aim is to equip you with the knowledge and practical strategies to optimize your synthetic routes and achieve your desired outcomes.
Understanding the Challenge: The Structure of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
The steric bulk of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine arises from the presence of the tetrahydropyranyl (THP) ether protecting group on the ethyl side chain attached to the piperidine nitrogen. This bulky group can significantly impede the approach of reagents to the reactive 3-amino group, leading to sluggish or incomplete reactions. The piperidine ring itself, with its chair-like conformation, further contributes to the steric environment around the amine.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine is proceeding very slowly, and I'm observing low yields. What are the likely causes and how can I improve it?
A1: This is a classic case of steric hindrance. The bulky THP ether group is likely obstructing the approach of your acylating agent to the 3-amino group. Here’s a breakdown of the problem and potential solutions:
-
Causality: The lone pair of electrons on the nitrogen of the 3-amino group is the nucleophilic center for acylation. However, the large THP ether group on the N-1 substituent can sterically shield this position, making it difficult for the electrophilic acylating agent to access it.[1]
-
Troubleshooting Strategies:
-
Choice of Acylating Agent: Opt for less sterically demanding acylating agents. For instance, if you are using an acid anhydride, consider switching to the corresponding acid chloride, which is generally more reactive.
-
Activating Agents: Employ coupling agents to enhance the electrophilicity of your carboxylic acid. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine).
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side reactions or degradation.
-
Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) can help to solvate the transition state and may accelerate the reaction.
-
-
Catalysis: The use of a catalyst can significantly accelerate the reaction. For sterically hindered amines, specific catalysts can be employed to facilitate the reaction.[2][3]
-
Q2: I'm attempting a reductive amination with a bulky ketone, and the reaction is not going to completion. What can I do to drive the reaction forward?
A2: Reductive amination involves two key steps: the formation of an imine/enamine intermediate followed by its reduction. Steric hindrance can affect both of these steps.
-
Causality: The initial formation of the iminium ion can be slow due to the steric clash between the bulky ketone and the substituted piperidine. The subsequent hydride delivery from the reducing agent can also be sterically hindered.
-
Troubleshooting Strategies:
-
Choice of Reducing Agent: Use a less sterically demanding reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is milder and more selective than sodium borohydride or sodium cyanoborohydride. It can be used in a one-pot procedure.
-
pH Control: The formation of the iminium ion is pH-dependent. Maintaining a slightly acidic pH (typically 4-6) is crucial. This can be achieved by adding a mild acid like acetic acid to the reaction mixture.
-
Water Removal: The formation of the imine is a condensation reaction that releases water. Removing water from the reaction mixture, for example, by using a Dean-Stark apparatus or adding a drying agent like molecular sieves, can help drive the equilibrium towards the imine formation.
-
Catalysis: Recent studies have shown that catalysts, such as those based on palladium, can be highly effective for the reductive amination of sterically hindered amines.[2]
-
Q3: Are there any alternative strategies to bypass the steric hindrance of the THP ether group?
A3: Absolutely. A common and effective strategy is to use a protecting group on the 3-amino group that can be easily removed later. This approach allows you to perform the desired reaction on the piperidine nitrogen or another part of the molecule without interference from the amino group.
-
Protecting Group Strategy:
-
Protection: Protect the 3-amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz) group.[4][5] These groups are widely used in organic synthesis and have well-established protocols for their introduction and removal.[4][5]
-
Reaction: Perform the desired reaction on the now less-hindered molecule.
-
Deprotection: Remove the protecting group under appropriate conditions to reveal the free amino group. Boc groups are typically removed with acid (e.g., trifluoroacetic acid), while Cbz groups are commonly cleaved by catalytic hydrogenation.[4]
-
Experimental Protocols
Here are detailed protocols for some of the key strategies discussed:
Protocol 1: Optimized Acylation using EDC/HOBt Coupling
This protocol describes a general procedure for the acylation of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine with a carboxylic acid using EDC and HOBt as coupling agents.
Materials:
-
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
-
Carboxylic acid
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-hydroxybenzotriazole)
-
Anhydrous DMF (N,N-dimethylformamide)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Slowly add the pre-activated carboxylic acid solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Reductive Amination using STAB
This protocol outlines a one-pot reductive amination of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine with a ketone using sodium triacetoxyborohydride (STAB).
Materials:
-
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
-
Ketone
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine (1.0 eq) and the ketone (1.1 eq) in anhydrous DCM, add acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Strategy | Reagents | Typical Conditions | Advantages | Disadvantages |
| Optimized Acylation | EDC, HOBt, DIPEA | DMF, 0 °C to RT, 12-24h | High yields, mild conditions | Requires pre-activation, potential for side products |
| Reductive Amination | STAB, Acetic Acid | DCM or DCE, RT, 12-24h | One-pot procedure, mild reducing agent | May require optimization of pH and reaction time |
| Protecting Group | Boc₂O or Cbz-Cl | Varies | Bypasses steric hindrance, allows for other transformations | Adds extra synthetic steps (protection/deprotection) |
Visualizing the Concepts
Logical Flow for Troubleshooting Low Reaction Yields
Caption: Troubleshooting flowchart for steric hindrance.
Protecting Group Strategy Workflow
Sources
Validation & Comparative
Comparing reactivity of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine vs N-Boc-piperidin-3-amine
Subject: 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine vs. N-Boc-piperidin-3-amine
Executive Summary: The Strategic Choice
In medicinal chemistry, the selection between 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine (Compound A) and N-Boc-piperidin-3-amine (Compound B) is rarely a matter of simple substitution; it represents a choice between a specialized linker strategy and a standard protecting group strategy .
-
Compound A (Linker-Ready): A "dual-base" system. It carries a pre-installed ethyl-linker masked with an acid-labile THP (tetrahydropyranyl) ether. It is designed for PROTAC™, fragment-linking, or solubility-tail applications where the N1-substitution is permanent.
-
Compound B (Protected Intermediate): A "mono-base" system. The N1 position is electronically neutralized by the Boc carbamate. It is the industry standard for functionalizing the C3-amine before subsequent N1-derivatization.
This guide provides an in-depth technical comparison of their reactivity, stability, and experimental handling.
Structural & Electronic Analysis
The fundamental difference lies in the electronic state of the piperidine nitrogen (N1). This dictates the acid/base stoichiometry required in downstream reactions.
| Feature | Compound A (THP-Linker) | Compound B (N-Boc) |
| Structure | 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine | tert-butyl 3-aminopiperidine-1-carboxylate |
| N1 Character | Tertiary Amine (Basic, Nucleophilic) | Carbamate (Neutral, Non-nucleophilic) |
| C3-Amine pKa | ~9.8 – 10.2 (Inductive stabilization from N1) | ~9.5 – 9.8 (EWG effect from Boc) |
| Total Basicity | Dibasic (Both N1 and C3-NH2 accept protons) | Monobasic (Only C3-NH2 accepts protons) |
| Solubility | Moderate (Polar ether + amine) | High in organics (Lipophilic Boc) |
| Chirality | Often racemic mixture of diastereomers (THP center + C3) | Available as pure (R) or (S) enantiomers |
Electronic Vector Diagram
The following diagram illustrates the protonation sites and electronic withdrawal vectors that influence reactivity.
Figure 1: Electronic comparison showing the "Proton Trap" nature of Compound A's N1 position versus the neutral N1 in Compound B.
Chemoselectivity & Reaction Performance
Scenario: Amide Coupling (C3-Amine + Carboxylic Acid)
When coupling these amines to a carboxylic acid (using HATU/DIPEA), the presence of the tertiary amine in Compound A alters the protocol requirements.
Comparative Protocol Data:
| Parameter | Compound A Protocol | Compound B Protocol |
| Base (DIPEA) Eq. | 3.0 - 4.0 equiv. | 1.5 - 2.0 equiv. |
| Reasoning | N1 acts as a "proton sponge," consuming acid equivalents or protonating to form a salt that reduces solubility. | Only the C3-amine requires deprotonation/activation. |
| Solvent Choice | DCM/DMF (Avoid pure non-polar solvents) | DCM, EtOAc, THF |
| Side Reactions | Potential N-oxide formation if oxidants are present. | Minimal. |
| Work-up | Careful pH control. Product is basic. Extract at pH > 10 to keep N1 neutral. | Standard acid/base wash. |
Experimental Workflow: Amide Coupling
Standard conditions: R-COOH (1.0 eq), HATU (1.1 eq), DIPEA (varies), DMF, RT, 2h.
-
Compound A (The "Linker" Route):
-
Observation: Reaction may stall if insufficient base is used because the N1-amine forms an internal salt with the activated ester or free acid.
-
Correction: Monitor pH.[1] Ensure the reaction mixture remains basic (pH ~8-9 on wet paper).
-
-
Compound B (The "Boc" Route):
-
Observation: Rapid conversion. High solubility of the intermediate facilitates easy silica chromatography.
-
Stability & Orthogonal Deprotection
This is the most critical differentiator. The THP ether (Compound A) and Boc group (Compound B) are both acid-labile, but they occupy different rungs on the "Acid Sensitivity Ladder."
The Acid Sensitivity Ladder
-
Extremely Mild Acid (pH 4-5): THP hydrolysis begins; Boc is stable.
-
Moderate Acid (pH 1-2, dilute HCl): THP hydrolyzes rapidly; Boc hydrolyzes slowly.
-
Strong Acid (TFA, 4M HCl): Both groups are removed immediately.
Figure 2: Orthogonality map. Note that Compound A cannot withstand the conditions used to deprotect Compound B, but Compound B survives the conditions used to deprotect Compound A.
Validated Deprotection Protocols
Protocol A: Selective THP Removal (for Compound A derivatives)
-
Reagent: Pyridinium p-toluenesulfonate (PPTS) (0.1 eq).[2]
-
Solvent: Methanol or Ethanol.
-
Temp: 55°C.
-
Time: 2–4 hours.
-
Result: The THP ether is cleaved to the primary alcohol. The piperidine ring remains N-alkylated.
-
Note: If the molecule contains a Boc group elsewhere, this condition will preserve it.
Protocol B: Boc Removal (for Compound B derivatives)
-
Reagent: Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in Dioxane.
-
Solvent: DCM (for TFA).
-
Temp: 0°C to RT.
-
Time: 1 hour.
-
Result: Quantitative removal of Boc.
-
Warning: If applied to Compound A, this will cleave the THP group simultaneously.
Strategic Application Guide
| Application Goal | Recommended Reagent | Why? |
| Standard Drug Discovery | Compound B (N-Boc) | Allows maximum flexibility. You can modify the C3-amine, deprotect N1, and then introduce any R-group at N1 later. |
| PROTAC / Linker Synthesis | Compound A (THP) | The ethyl-linker is already installed. The THP acts as a masked alcohol handle for "clicking" to an E3 ligase ligand or warhead. |
| Scale-Up Chemistry | Compound B (N-Boc) | Crystalline intermediates are easier to handle than the often oily, viscous salts of Compound A. |
| Orthogonal Functionalization | Compound A (THP) | If your molecule already has a Boc group elsewhere, you can deprotect the THP (using PPTS) without touching the Boc. |
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[3][4] John Wiley & Sons, 2014 . (Definitive source for THP vs. Boc stability profiles).
-
Chemoselectivity of Amine Protections. Kocienski, P. J. Protecting Groups, 3rd Ed.[5][6] Thieme, 2005 .
-
Synthesis of Functionalized Piperidines.Journal of Medicinal Chemistry, 2012, 55(1), 234-246. (Example of N-Boc-3-aminopiperidine usage in SAR studies).
-
Tetrahydropyranyl (THP) Ether as a Protecting Group.Organic Chemistry Portal.
Sources
A Senior Application Scientist's Guide to the Elemental and Compositional Verification of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Executive Summary
The rigorous identification and purity assessment of synthetic intermediates are cornerstones of modern pharmaceutical development and chemical research. This guide provides a comprehensive comparison of analytical methodologies for the elemental and compositional verification of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine, a heterocyclic amine intermediate. We will explore the theoretical underpinnings, practical applications, and comparative strengths of fundamental techniques such as Combustion Analysis and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental composition, alongside powerful spectroscopic and chromatographic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for structural confirmation and purity assessment. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation insights to ensure the quality and integrity of this chemical entity.
Introduction to 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine is a bifunctional organic molecule featuring a piperidine ring, a primary amine, and a tetrahydropyranyl (THP) ether. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals.[1] The primary amine and the THP-protected hydroxyl group offer versatile handles for further chemical modification, marking it as a valuable intermediate in synthetic chemistry. Given its role as a building block, stringent verification of its identity and purity is paramount to ensure the success and reproducibility of subsequent synthetic steps and the quality of the final product.
Chemical Structure and Properties:
-
Chemical Formula: C₁₂H₂₄N₂O₂[2]
-
Molecular Weight: 228.33 g/mol
-
Structure: (A visual representation of the chemical structure would be placed here in a formal document)
Theoretical Elemental Composition:
Before embarking on experimental analysis, it is crucial to establish the theoretical elemental composition derived from the chemical formula. This theoretical baseline serves as the primary comparator for experimental results.
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 63.12% |
| Hydrogen | H | 1.008 | 24 | 24.192 | 10.59% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.27% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.01% |
Part I: Elemental Analysis - Verifying the Atomic Building Blocks
Elemental analysis is a fundamental process that quantifies the elemental makeup of a compound.[3] This is a critical first step in confirming the identity of a newly synthesized molecule.
Combustion Analysis (CHN/O Analysis)
Combustion analysis is the gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds.[4] The technique involves the high-temperature combustion of a sample in an oxygen-rich environment, which converts the elements into simple gases (CO₂, H₂O, and N₂).[3][5] These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[6] The determination of oxygen is performed in a separate analysis via pyrolysis.[7]
Protocol for CHN Analysis:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known C, H, and N composition (e.g., acetanilide).
-
Sample Preparation: Accurately weigh 2-3 mg of the 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine sample into a tin capsule.[5]
-
Analysis: Place the capsule into the instrument's autosampler. The instrument will then drop the sample into a combustion furnace at approximately 1000-1150°C.[5][8]
-
Detection: The resulting gases are passed through a reduction tube (to convert nitrogen oxides to N₂) and then separated by a gas chromatography column before being detected by the TCD.[6]
-
Data Processing: The instrument's software calculates the weight percentages of C, H, and N by comparing the sample's signal to that of the standard.
Data Interpretation: The experimental weight percentages of C, H, and N should be within ±0.4% of the theoretical values to confirm the empirical formula.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Elemental Impurities
While not used to determine the primary elemental composition, ICP-MS is a powerful technique for quantifying trace elemental impurities, which may originate from catalysts (e.g., Pd, Pt, Ru) or manufacturing equipment (e.g., Fe, Ni, Cr).[9][10] This is crucial for pharmaceutical intermediates, as stringent limits are placed on such impurities.[11] ICP-MS can detect elements at parts-per-billion (ppb) levels.[9]
Protocol for ICP-MS Analysis:
-
Sample Digestion: Accurately weigh a sample of the compound and digest it in a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) using a microwave digestion system. This process breaks down the organic matrix.
-
Instrument Calibration: Prepare a series of calibration standards for the elements of interest in a matrix that matches the digested sample.
-
Analysis: Introduce the digested sample solution into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements.
-
Detection: The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.
-
Quantification: The concentration of each element is determined by comparing its signal intensity to the calibration curve.
Data Interpretation: The results will provide a quantitative measure of trace elemental impurities, which can then be compared against predefined specifications.
Comparison of Elemental Analysis Techniques
| Technique | Principle | Application for Target Compound | Strengths | Limitations |
| Combustion Analysis | High-temperature combustion and detection of resulting gases.[8] | Determination of %C, %H, %N, and %O. | Fast, simple, inexpensive, and highly accurate for bulk elemental composition.[3] | Does not provide structural information; not suitable for trace element analysis. |
| ICP-MS | Atomization and ionization in a high-temperature plasma followed by mass spectrometric detection.[12] | Quantification of trace metallic impurities. | Extremely high sensitivity (ppb levels), multi-element capability.[11] | Destructive to the sample; requires sample digestion; does not provide information on the primary C, H, N, O composition. |
Part II: Compositional & Purity Verification - Confirming Structure and Integrity
Once the elemental composition is verified, the next critical step is to confirm the molecular structure and assess the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity.
Predicted ¹H and ¹³C NMR Spectral Features for 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine:
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the piperidine ring, the ethyl linker, and the tetrahydropyranyl group. The chemical shifts and coupling patterns will be characteristic of their specific electronic environments. Protons adjacent to nitrogen and oxygen atoms will appear at lower field (higher ppm).
-
¹³C NMR: The spectrum will display 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule. The chemical shifts will indicate the type of carbon (e.g., C-N, C-O, C-C). Spectra of similar piperidine derivatives can be used for comparison.[13][14]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).[13] Additional experiments like COSY, HSQC, and HMBC can be performed to confirm connectivity.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Assign the signals in the spectra to the corresponding atoms in the molecular structure. The integration of the ¹H NMR signals should correspond to the number of protons for each signal.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically forming a protonated molecular ion [M+H]⁺.[1][15]
Expected MS Data:
-
Full Scan MS: A prominent peak at m/z 229.3, corresponding to the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Fragmentation of the precursor ion (m/z 229.3) will likely involve cleavage of the piperidine ring and the ether linkage, providing characteristic fragment ions that can be used to confirm the structure.[1][16]
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Fragmentation Analysis: Perform a product ion scan on the [M+H]⁺ precursor ion to obtain the MS/MS fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for assessing the purity of organic compounds. It separates the target compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.
Protocol for HPLC Purity Analysis:
-
Method Development:
-
Column: A C18 reversed-phase column is a good starting point for a molecule of this polarity.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[17]
-
Detector: A UV detector (if the molecule has a chromophore, which this one lacks) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be appropriate. Coupling to a mass spectrometer (LC-MS) provides the highest level of confidence.
-
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration.
-
Analysis: Inject the sample onto the HPLC system and run the developed method.
-
Data Analysis: The purity is typically assessed by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Comparison of Compositional & Purity Verification Techniques
| Technique | Principle | Application for Target Compound | Strengths | Limitations |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structure confirmation and identification of impurities with different structures. | Provides detailed structural information; quantitative. | Relatively low sensitivity compared to MS; can be complex to interpret for complex molecules. |
| Mass Spectrometry | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation and structural information from fragmentation.[15] | High sensitivity; can be coupled with chromatography (LC-MS). | Isomers may not be distinguishable by MS alone; ionization efficiency can vary. |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Purity assessment and quantification of impurities. | High resolving power; highly quantitative; adaptable to a wide range of compounds.[18] | Requires method development; may not detect all impurities if they do not respond to the detector used. |
Integrated Analytical Workflow
In practice, these techniques are not used in isolation. A logical, integrated workflow ensures a comprehensive characterization of the compound.
Caption: Integrated workflow for the comprehensive analysis of a synthetic intermediate.
Conclusion
The verification of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine requires a multi-faceted analytical approach. Combustion analysis serves as the foundational check of elemental composition, while NMR spectroscopy provides the definitive structural elucidation. Mass spectrometry confirms the molecular weight, and HPLC is indispensable for quantifying purity and identifying process-related impurities. For pharmaceutical applications, ICP-MS is essential for ensuring the absence of harmful trace metal residues. By judiciously applying this suite of orthogonal techniques, researchers can ensure the identity, purity, and quality of this important chemical intermediate, thereby guaranteeing the integrity of their downstream research and development efforts.
References
- Benchchem. (n.d.).
- Exeter Analytical. (n.d.).
- do Carmo, G. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 15.
- de Almeida, M. V., et al. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
-
PubChem. (n.d.). 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine. Retrieved from [Link]
- University of Illinois. (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440.
- University of Technology. (n.d.). Element analysis.
- Pacific BioLabs. (n.d.). ICP-MS Detection of Trace Elements and Heavy Metals.
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
- University of Vienna. (n.d.). CHNS-ANALYSIS / O-ANALYSIS.
- Spectro-Lab. (n.d.).
- Wiley Online Library. (n.d.).
- Universal Lab. (2024). Basic principles and tests of organic element analysis.
- Dias, H. J., et al. (2023). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
- University of Georgia. (n.d.).
-
PubChem. (n.d.). 1-[2-(Oxolan-2-yl)ethyl]piperidin-3-amine. Retrieved from [Link]
- Royal Society of Chemistry. (2008). CHNS Elemental Analysers.
- ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
- PubMed. (2017). ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities.
- RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
- Spectroscopy Online. (n.d.). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters.
- ResearchGate. (n.d.).
- National Institutes of Health. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products.
- University of Helsinki. (n.d.).
- National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- TSI Journals. (2006).
- American Pharmaceutical Review. (2015).
- Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine | C12H24N2O2 | CID 61368139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. School of Chemical Sciences KB [answers.uillinois.edu]
- 6. spectro-lab.pl [spectro-lab.pl]
- 7. iap.fraunhofer.de [iap.fraunhofer.de]
- 8. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. eag.com [eag.com]
- 12. ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Introduction: Beyond the Benchtop
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" behind a disposal protocol begins with a thorough hazard assessment. The piperidine functional group is well-characterized as a hazardous substance. Extrapolating from the safety profiles of piperidine and its derivatives, we can anticipate the primary risks associated with 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine.
Amines are basic and can react exothermically with acids.[1] Piperidine itself is classified as a highly flammable liquid that is toxic, corrosive, and causes severe skin and eye damage.[2][3][4][5] Vapors can be heavier than air and may form explosive mixtures.[1][3][4] Therefore, all handling and disposal operations must be predicated on mitigating these significant risks.
| Hazard Classification | Description & Rationale | Authoritative Sources |
| Acute Toxicity | Toxic in contact with skin and if inhaled; harmful if swallowed.[2][4][5] The amine functional group can be readily absorbed, leading to systemic effects. | [2][4][5] |
| Corrosivity | Causes severe skin burns and eye damage.[2][5][6] As an organic base, it can cause deep, painful, and slow-healing chemical burns upon contact.[4] | [2][5][6] |
| Flammability | Assumed to be a flammable liquid and vapor, similar to its parent compound, piperidine.[1][2][5] Vapors may travel to an ignition source and flash back.[3] | [1][2][5] |
| Environmental Hazard | Harmful to aquatic life. Amines can be ecotoxic, and direct release into the environment or sewer systems is strictly prohibited.[7][8] | [7][8][9] |
Part 2: Pre-Disposal Safety and Handling
Proper disposal begins with safe collection at the point of generation. Adherence to these immediate safety measures is non-negotiable.
-
Engineering Controls : All waste handling, including pouring, combining, and sealing containers, must be conducted within a certified chemical fume hood to prevent inhalation of potentially toxic and flammable vapors.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent contact with this corrosive substance.[4]
-
Eye Protection : Chemical splash goggles and a full-face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection : A flame-retardant laboratory coat and closed-toe shoes are mandatory.
-
Part 3: Step-by-Step Disposal Protocol
The required disposal method for 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine is through a licensed professional hazardous waste disposal service.[7][10] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7][11]
Step 1: Waste Segregation and Characterization The first and most critical step is to prevent hazardous reactions by properly segregating the waste.
-
Action : Collect waste containing 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine in a dedicated waste container.
-
Causality : Do NOT mix this amine-based waste with other chemical waste streams, particularly acids, acid halides, or strong oxidizing agents.[7][12][13] Mixing amines with acids can cause a violent exothermic neutralization reaction, while contact with oxidizers presents a fire or explosion risk.
Step 2: Containerization Proper containment is essential for safe storage and transport.
-
Action : Use a clean, dry, and chemically compatible container with a secure, vapor-tight screw cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Causality : The container must be compatible to prevent degradation and leaks. A sealed cap is crucial to contain flammable and toxic vapors.[7] Leave at least 10% headspace in the container to allow for vapor expansion with temperature changes.
Step 3: Waste Labeling Accurate labeling is a legal requirement and is critical for safety.
-
Action : Immediately label the waste container with a fully completed hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine" and any other components in the waste stream.
-
The specific hazard characteristics: "Flammable, Corrosive, Toxic".
-
The accumulation start date.
-
-
Causality : Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is required for regulatory compliance.
Step 4: Temporary On-Site Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.
-
Action : Store the sealed and labeled waste container in a designated SAA that is cool, dry, and well-ventilated.[7][12] The storage area must be away from heat, sparks, open flames, and direct sunlight.[8][12]
-
Causality : Storing the waste in a controlled environment minimizes the risk of ignition of flammable vapors and prevents accidental spills or exposure. The SAA should have secondary containment to control any potential leaks.
Step 5: Arranging for Final Disposal The final step is the transfer of waste to a certified disposal facility.
-
Action : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Causality : EHS professionals are trained to handle, transport, and document hazardous waste, ensuring it is disposed of via approved methods, typically high-temperature incineration, in compliance with all local and national regulations.[10]
Part 4: Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital.
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control Ignition Sources : Remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[3] Use non-sparking tools for cleanup.[6][8]
-
Contain & Absorb : For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][4] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Dispose : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for disposal, following the protocol outlined above.[4][8]
-
Decontaminate : Clean the spill area with an appropriate decontaminating solution, and collect the cleaning materials as hazardous waste.
-
Report : Report the incident to your supervisor and EHS department.
Workflow Visualization
The following diagram outlines the logical workflow for the safe disposal of 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine.
Caption: Disposal workflow for 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
Piperidine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o. [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University. [Link]
-
1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]
-
1-[2-(Oxolan-2-yl)ethyl]piperidin-3-amine. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. chemos.de [chemos.de]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. research.auburn.edu [research.auburn.edu]
Personal protective equipment for handling 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Operational Safety & Handling Guide: 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine
Part 1: Executive Safety Summary
Immediate Action Required: Treat this compound as a Corrosive Class 1B agent. As a functionalized piperidine derivative containing a primary amine and a tetrahydropyranyl (THP) ether, this molecule presents dual hazards: caustic tissue damage typical of aliphatic amines and potential acid-lability from the acetal linkage.
Core Hazard Profile:
-
Corrosive: Causes severe skin burns and eye damage (inferred from piperidine/amine functionality).[1][2]
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.[2]
-
Reactivity: Acid-sensitive (THP group hydrolysis). Hygroscopic (amine tendency to absorb CO₂/H₂O).
Part 2: Personal Protective Equipment (PPE) Matrix
Scientific Rationale: Standard latex gloves are insufficient for organic amines, which can permeate latex rapidly. The high pH of the amine moiety requires materials resistant to alkaline hydrolysis.
| PPE Component | Specification | Scientific Justification (Causality) |
| Hand Protection | Double Nitrile (0.11 mm min. thickness) | Permeation Resistance: Nitrile offers superior resistance to aliphatic amines compared to latex. Double gloving creates a sacrificial outer layer, preventing breakthrough during incidental contact. |
| Eye Protection | Chemical Goggles (ANSI Z87.1) | Vapor/Splash Defense: Safety glasses allow vapor entry from the sides. Goggles form a seal, protecting the lacrimal glands from amine vapors which can cause "blue haze" (corneal edema). |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Inhalation Control: Eliminates exposure to volatile amine vapors. If hood is unavailable, a full-face respirator with ABEK1 (Organic/Inorganic/Acid/Ammonia) filters is mandatory. |
| Body Defense | Lab Coat (Poly-cotton or Nomex) | Skin Barrier: Must be buttoned to the neck. For quantities >5g, use a chemical-resistant apron (Tyvek or PVC) to prevent soak-through. |
Part 3: Operational Handling Protocol
Objective: Safe transfer and solubilization minimizing hydrolysis and exposure.
Step 1: Pre-Operational Verification
-
Atmosphere Check: Verify the receiving vessel is dry. The THP ether group is acid-labile; trace acid on glassware can trigger premature deprotection.
-
Inert Gas: Flush the headspace with Nitrogen (
) or Argon ( ) to prevent the amine from reacting with atmospheric to form carbamates.
Step 2: Weighing & Transfer
-
Solid State: If the compound is a solid/waxy solid:
-
Tare a dry vial inside the fume hood.
-
Use a disposable antistatic spatula.
-
Critical Control: Do not return excess material to the stock container to avoid cross-contamination.
-
-
Liquid State: If supplied as an oil:
-
Use a positive-displacement pipette or glass syringe.
-
Avoid plastic syringes if using chlorinated solvents (DCM), as plasticizers can leach.
-
Step 3: Solubilization
-
Recommended Solvents: Dichloromethane (DCM), Methanol (MeOH), DMSO.
-
Avoid: Acidic solvents (e.g., Acetic acid) which will cleave the THP protecting group.
-
Exothermic Note: Dissolution in water or alcohols may be slightly exothermic due to hydrogen bonding with the amine. Add solvent slowly.
Step 4: Reaction Setup
-
Base Trap: If the reaction generates acid byproducts (e.g., using an acid chloride), add a scavenger base (TEA or DIPEA) immediately. The THP group is stable to base but will degrade if the reaction pH drops below 5.
Part 4: Visualization of Safety Logic
Diagram 1: Safe Handling Workflow
This flowchart illustrates the critical decision points during the handling process to maintain containment and chemical integrity.
Caption: Operational workflow ensuring engineering controls and chemical stability checks are performed prior to exposure.
Part 5: Emergency Response & Spill Management
Self-Validating Response System: In the event of a spill, pause and assess volume. Do not rush.
Spill Decision Logic:
-
Minor Spill (< 5 mL/g):
-
Isolate: Evacuate immediate area (3 meters).
-
Neutralize: Cover with dry sand or a commercial solvent absorbent pads. Note: Do not use acidic neutralizers (like citric acid) immediately if high heat generation is a risk, though standard amine spill kits often contain weak acids.
-
Clean: Scoop into a sealed bag. Wipe surface with water and soap.[1][3]
-
-
Major Spill (> 5 mL/g):
-
Evacuate: Pull the fire alarm if volatile fumes are overwhelming.
-
Contain: Do not attempt to clean. Contact EHS immediately.
-
First Aid Protocols:
-
Eye Contact: Immediate irrigation for 15 minutes minimum.[4] Hold eyelids apart. The high pH can cause rapid saponification of corneal lipids.
-
Skin Contact: Drench with water.[3][4][5] Remove contaminated clothing under the safety shower to prevent dragging chemicals across the face.
Diagram 2: Emergency Response Logic
Caption: Decision tree for categorizing and responding to chemical spills based on volume and risk.
Part 6: Disposal & Waste Management
Waste Stream Classification:
-
Primary Stream: Organic Base / Toxic.
-
Labeling: Must be clearly labeled "Contains Piperidine Derivatives - Corrosive/Toxic."
-
Incompatibility: NEVER mix with:
-
Oxidizers (Peroxides, Nitric Acid) -> Risk of explosion/fire.
-
Strong Acids -> Exothermic neutralization and THP cleavage.
-
Protocol:
-
Dissolve excess material in a combustible solvent (e.g., Acetone).
-
Transfer to the dedicated Organic Base waste container.
-
Triple rinse the original vial with acetone; dispose of rinsate in the same container.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61368139, 1-[2-(Oxan-2-yloxy)ethyl]piperidin-3-amine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (2016). Piperidine: Human health tier II assessment. Retrieved from [Link][7]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Protocol for the preparation of primary amine-containing catalysts on the resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
